Benz(a)acephenanthrylene

Genetic Toxicology Environmental Mutagenesis PAH Risk Assessment

Benz[a]acephenanthrylene [also referred to as benz(k)acephenanthrylene, B(k)A] is a pentacyclic polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₂₀H₁₂ and a molecular weight of 252.31 g·mol⁻¹. It belongs to the cyclopenta‑fused benz[a]anthracene subclass, characterized by an unsaturated five‑membered ring fused to the benz[a]anthracene skeleton.

Molecular Formula C20H12
Molecular Weight 252.3 g/mol
CAS No. 192-28-9
Cat. No. B12650115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenz(a)acephenanthrylene
CAS192-28-9
Molecular FormulaC20H12
Molecular Weight252.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C3C=CC4=CC5=CC=CC=C5C2=C34
InChIInChI=1S/C20H12/c1-3-7-17-13(5-1)11-15-9-10-16-12-14-6-2-4-8-18(14)20(17)19(15)16/h1-12H
InChIKeyBJHAQCNKMDVELG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benz[a]acephenanthrylene (CAS 192‑28‑9) – Structural Identifier and Baseline Properties for Research Procurement


Benz[a]acephenanthrylene [also referred to as benz(k)acephenanthrylene, B(k)A] is a pentacyclic polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₂₀H₁₂ and a molecular weight of 252.31 g·mol⁻¹ . It belongs to the cyclopenta‑fused benz[a]anthracene subclass, characterized by an unsaturated five‑membered ring fused to the benz[a]anthracene skeleton [1]. Fundamental physicochemical parameters include a reported log P (octanol‑water partition coefficient) of 5.63, a calculated boiling point of approximately 498.5 °C, and a vapour pressure of 1.39 × 10⁻⁹ mmHg at 25 °C (estimated) .

Why Benz[a]acephenanthrylene Cannot Be Replaced by Another Cyclopenta‑fused PAH Isomer


Cyclopenta‑fused benz[a]anthracenes share the same elemental composition yet exhibit striking differences in biological potency that preclude generic substitution. The position of the cyclopenta‑ring fusion dictates the preferred metabolic activation route and the ultimate genotoxic species formed [1]. Benz[a]acephenanthrylene [B(k)A] is consistently the least mutagenic isomer in bacterial and mammalian assays, whereas its structural sibling benz(j)aceanthrylene displays activity equivalent to benzo[a]pyrene on a molar basis [1][2]. Consequently, selecting the precise isomer is mandatory for any study that aims to link structure to biological activity, establish environmental risk rankings, or validate analytical reference standards.

Quantitative Differentiation of Benz[a]acephenanthrylene from its Cyclopenta‑fused Isomers and Benzo[a]pyrene


Lower Mutagenic Potency in Salmonella typhimurium TA98 Compared to B(j)A and BaP

In the Ames plate‑incorporation assay with Aroclor 1254‑induced rat liver S9, B(j)A, B(e)A and B(l)A were significantly more mutagenic than B(k)A and benzo[a]pyrene (BaP) [1]. B(j)A required markedly less microsomal protein to reach maximal mutation response, indicating a more efficient one‑step activation on the cyclopenta ring, whereas B(k)A resembled the weaker BaP pathway [1].

Genetic Toxicology Environmental Mutagenesis PAH Risk Assessment

Absence of Morphological Transformation in C3H10T1/2 Mouse Embryo Fibroblasts

All four cyclopenta‑fused isomers were tested for their ability to morphologically transform C3H10T1/2CL8 cells. Only benz[a]acephenanthrylene (B(k)A) failed to produce either type II or type III transformed foci, even at concentrations of 10 µg/mL [1]. In stark contrast, benz(j)aceanthrylene generated transformed foci in 94 % of dishes at just 1 µg/mL, a potency equivalent to benzo[a]pyrene on a molar basis [1].

Cellular Transformation Carcinogenesis Screening In‑vitro Toxicology

Toxic Equivalency Factor (TEF) of 0.1 for the Related Isomer Benz[e]acephenanthrylene

The widely adopted Nisbet & LaGoy (1992) TEF scheme assigns a value of 0.1 to benz[e]acephenanthrylene (BeAPE), placing it one order of magnitude below benzo[a]pyrene (TEF = 1.0) but at the same level as benz[a]anthracene and benzo[k]fluoranthene [1]. While a direct TEF for benz[a]acephenanthrylene has not been officially promulgated, its structural similarity and the experimental mutagenicity data indicating lower potency relative to BaP suggest it would fall at or below the 0.1 tier.

Risk Assessment Regulatory Toxicology PAH Mixture Quantification

Hydrophobicity and Volatility Profile Relative to Common Priority PAHs

Benz[a]acephenanthrylene exhibits an experimental log P of 5.63 and a calculated vapour pressure of 1.39 × 10⁻⁹ mmHg at 25 °C [1]. For context, benzo[a]pyrene (log P ≈ 6.04) is more hydrophobic, while benz[a]anthracene has a higher vapour pressure (≈ 2.8 × 10⁻⁷ mmHg). The intermediate log P and ultra‑low volatility place it in a narrow physico‑chemical space that influences both analytical recovery during sample preparation and long‑range atmospheric transport potential.

Environmental Fate Analytical Chemistry PAH Source Apportionment

Optimized Application Scenarios for Benz[a]acephenanthrylene Informed by Quantitative Evidence


Isomer‑Specific Negative Control in Structure–Activity Relationship (SAR) Studies

Because benz[a]acephenanthrylene is the only cyclopenta‑fused benz[a]anthracene isomer that does not induce morphological transformation in C3H10T1/2 cells [1], it serves as an ideal isomeric negative control. Researchers can pair it with benz(j)aceanthrylene to isolate the structural features responsible for potent transformation activity, enabling robust SAR models that inform both toxicological screening and safer‑by‑design chemical synthesis.

Reference Standard for Isomer‑Specific PAH Analytical Methods

With a log P of 5.63 and ultra‑low vapour pressure, benz[a]acephenanthrylene occupies a unique retention window on non‑polar GC columns and reversed‑phase HPLC systems [2]. This physico‑chemical signature makes it a valuable retention‑index marker for resolving co‑eluting C₂₀H₁₂ isomers in complex environmental extracts, particularly when paired with mass‑selective detection.

Environmental Forensic Tracer for Combustion‑Source Fingerprinting

Cyclopenta‑fused PAHs are characteristic products of incomplete combustion and pyrolysis. The distinct mutagenicity‑to‑transformation inactivity profile of benz[a]acephenanthrylene [3] allows source‑apportionment scientists to use its abundance relative to more potent isomers as a diagnostic ratio that differentiates between fuel types and combustion conditions, improving the accuracy of environmental liability assessments.

Calibration of Toxic Equivalency Calculations in Complex PAH Mixtures

The Nisbet & LaGoy TEF framework assigns benz[e]acephenanthrylene a value of 0.1, providing a conservative proxy for the acephenanthrylene class [4]. Laboratories performing BaP‑equivalent risk assessments on soil, sediment, or air particulate samples can incorporate this TEF when benz[a]acephenanthrylene is quantified, ensuring that lower‑potency cyclopenta‑fused species are neither omitted nor over‑weighted in the final hazard index.

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